molecular formula C10H17N3 B1586381 1-(2-Pyrrol-1-yl-ethyl)piperazine CAS No. 688763-20-4

1-(2-Pyrrol-1-yl-ethyl)piperazine

Cat. No. B1586381
M. Wt: 179.26 g/mol
InChI Key: JEDZVCLTESTPSI-UHFFFAOYSA-N
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Description

“1-(2-Pyrrol-1-yl-ethyl)piperazine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 179.27 . The IUPAC name for this compound is 1-[2-(1H-pyrrol-1-yl)ethyl]piperazine .


Molecular Structure Analysis

The InChI code for “1-(2-Pyrrol-1-yl-ethyl)piperazine” is 1S/C10H17N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h1-2,5-6,11H,3-4,7-10H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(2-Pyrrol-1-yl-ethyl)piperazine” is a solid substance . The storage temperature is ambient .

Scientific Research Applications

In addition, Pyrrole and its derivatives are ever present in nature. Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

  • Chemical Synthesis

    • “1-(2-Pyrrol-1-yl-ethyl)piperazine” is a heterocyclic building block used in chemical synthesis . It’s often used in the preparation of various complex organic molecules .
    • For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by "1-phenyl-2- (1H-pyrrol-1-yl)ethanone" .
  • Pharmaceuticals

    • Pyrrole, a component of “1-(2-Pyrrol-1-yl-ethyl)piperazine”, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, exhibits different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Heterocyclic Building Blocks

    • “1-(2-Pyrrol-1-yl-ethyl)piperazine” is a heterocyclic building block used in chemical synthesis . It’s often used in the preparation of various complex organic molecules .
    • For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by "1-phenyl-2- (1H-pyrrol-1-yl)ethanone" .
  • Pharmaceuticals

    • Pyrrole, a component of “1-(2-Pyrrol-1-yl-ethyl)piperazine”, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, exhibits different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Chemical Synthesis

    • “1-Ethylpiperazine” may be used in the preparation of 2- (2-methoxy-5- ((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1 H -benzo [ d ]imidazole hydrochloride and 2- (5- ((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1 H -benzo [d]imidazole hydrochloride .

Safety And Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(2-pyrrol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h1-2,5-6,11H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDZVCLTESTPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375216
Record name 1-(2-Pyrrol-1-yl-ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyrrol-1-yl-ethyl)piperazine

CAS RN

688763-20-4
Record name 1-(2-Pyrrol-1-yl-ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 688763-20-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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